Sucrose pentamyristate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sucrose pentamyristate is a sucrose ester, specifically a pentamyristate ester of sucrose. Sucrose esters are nonionic surfactants derived from the esterification of sucrose with fatty acids. These compounds are known for their biocompatibility, low toxicity, and environmental friendliness. This compound, in particular, is used in various applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sucrose pentamyristate is synthesized through the esterification of sucrose with myristic acid. The reaction typically involves the use of a catalyst, such as an acid or an enzyme, to facilitate the esterification process. The reaction conditions include:

Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.

Catalyst: Acid catalysts like sulfuric acid or enzyme catalysts like lipases can be used.

Solvent: Organic solvents such as toluene or dimethylformamide are often employed to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Sucrose pentamyristate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding sucrose and myristic acid.

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Sucrose and myristic acid.

Oxidation: Oxidized sucrose derivatives.

Substitution: Substituted sucrose esters.

Wissenschaftliche Forschungsanwendungen

Sucrose pentamyristate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in the formulation of emulsions and microemulsions.

Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

Medicine: Investigated for its potential as a penetration enhancer in transdermal drug delivery.

Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics.

Wirkmechanismus

The mechanism of action of sucrose pentamyristate involves its ability to interact with biological membranes and enhance the permeability of drugs. The compound can disrupt the lipid bilayer of cell membranes, facilitating the transport of active pharmaceutical ingredients across the skin or other biological barriers. The molecular targets include lipid molecules in the membrane, and the pathways involved are related to membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

- Sucrose monomyristate

- Sucrose dimyristate

- Sucrose trimyristate

- Sucrose tetramyristate

Comparison: Sucrose pentamyristate is unique due to its higher degree of esterification, which imparts distinct physicochemical properties compared to its lower esterified counterparts. It has a higher hydrophobicity and can form more stable emulsions, making it particularly useful in applications requiring enhanced surfactant properties.

Biologische Aktivität

Sucrose pentamyristate is a sucrose ester formed by the esterification of sucrose with myristic acid. This compound belongs to a class of saccharide esters that have garnered attention for their potential biological activities, particularly in pharmaceutical and cosmetic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in enhancing drug delivery, and antimicrobial properties, supported by relevant case studies and research findings.

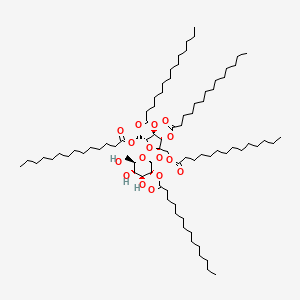

Chemical Structure and Properties

This compound consists of a sucrose molecule esterified with five myristic acid chains. This structure contributes to its unique physicochemical properties, including its hydrophilic-lipophilic balance (HLB), which influences its behavior in various biological systems.

1. Drug Delivery Enhancement

This compound has been shown to enhance the permeability of various compounds through biological membranes. In studies involving skin penetration, sucrose esters like this compound have demonstrated significant potential as permeation enhancers.

- Mechanism of Action : The enhancement of drug delivery is attributed to the disruption of the stratum corneum's lipid structure, allowing for increased transdermal absorption. For instance, this compound was found to facilitate the delivery of lidocaine through mouse skin in vitro, indicating its utility in topical formulations .

| Study | Concentration | Results |

|---|---|---|

| Honeywell-Nguyen et al. | 1.5% | Enhanced lidocaine absorption through mouse skin |

| In Vitro Penetration Tests | 30% aqueous solution | Increased permeation in rat skin |

2. Antimicrobial Activity

Research indicates that sucrose esters possess antimicrobial properties against various pathogens. This compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

- Case Study : In a study assessing the antimicrobial effects of various sugar esters, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The agar dilution method was employed to determine the minimum inhibitory concentrations (MICs) for these bacteria .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

3. Safety and Toxicity

The safety profile of this compound has been evaluated in cosmetic applications. According to safety assessments, sucrose esters are generally recognized as safe (GRAS) for use in topical formulations at concentrations up to 5% without significant adverse effects .

Eigenschaften

CAS-Nummer |

94139-16-9 |

|---|---|

Molekularformel |

C82H152O16 |

Molekulargewicht |

1394.1 g/mol |

IUPAC-Name |

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-tetradecanoyloxyoxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |

InChI |

InChI=1S/C82H152O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-71(84)91-67-70-78(94-73(86)63-58-53-48-43-38-33-28-23-18-13-8-3)80(96-75(88)65-60-55-50-45-40-35-30-25-20-15-10-5)82(97-70,68-92-72(85)62-57-52-47-42-37-32-27-22-17-12-7-2)98-81-79(77(90)76(89)69(66-83)93-81)95-74(87)64-59-54-49-44-39-34-29-24-19-14-9-4/h69-70,76-81,83,89-90H,6-68H2,1-5H3/t69-,70-,76-,77+,78-,79-,80+,81-,82+/m1/s1 |

InChI-Schlüssel |

BZYKMLANACVTGP-SPSJIOHRSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.